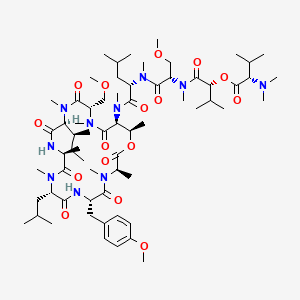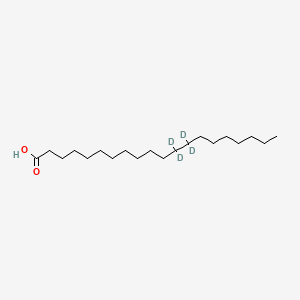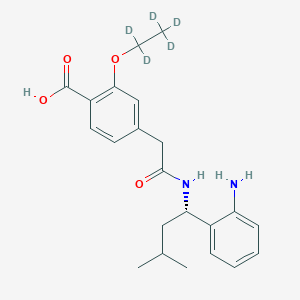
H-Gly-Gly-Arg-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Gly-Gly-Arg-AMC is a fluorogenic peptidyl substrate containing a C-terminal 7-amino-4-methylcoumarin (AMC) group. This compound is primarily used in biochemical assays to monitor enzyme activity, particularly thrombin generation. The release of the fluorescent AMC moiety upon enzymatic cleavage allows for the quantification of enzyme activity through fluorescence measurements .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Arg-AMC involves the coupling of the peptide sequence Gly-Gly-Arg with the fluorogenic AMC group. The peptide synthesis can be performed using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of protected amino acids to a solid resin. The final coupling with AMC is typically achieved using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The most notable reaction is the hydrolysis of the peptide bond between the arginine residue and the AMC group by thrombin or other proteases .
Common Reagents and Conditions
Reagents: Thrombin, buffer solutions (e.g., Tris-HCl, pH 7.4), and DMSO for solubilization.
Conditions: Enzymatic reactions are typically conducted at physiological temperature (37°C) and pH (7.4) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of this compound is the free AMC moiety, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme .
Aplicaciones Científicas De Investigación
H-Gly-Gly-Arg-AMC is widely used in scientific research for various applications:
Biochemistry: Used as a substrate in enzyme assays to study the activity of thrombin and other proteases.
Pharmacology: Utilized in drug discovery to screen for inhibitors of thrombin and other proteases.
Industry: Applied in the development of diagnostic kits and reagents for clinical laboratories.
Mecanismo De Acción
The mechanism of action of H-Gly-Gly-Arg-AMC involves its cleavage by specific proteases such as thrombin. Upon cleavage, the AMC group is released, resulting in a fluorescent signal. This fluorescence can be quantitatively measured to determine the activity of the enzyme. The molecular target of this compound is the active site of the protease, where the peptide bond is hydrolyzed .
Comparación Con Compuestos Similares
H-Gly-Gly-Arg-AMC is unique due to its specific peptide sequence and the presence of the AMC fluorophore. Similar compounds include:
Gly-Arg-AMC: Another fluorogenic substrate used for cathepsin C activity assays.
Z-Gly-Gly-Arg-AMC: A variant used in thrombin generation assays.
H-β-Ala-Gly-Arg-pNA: A chromogenic substrate used in thrombin assays.
These compounds share similar applications in enzyme activity assays but differ in their peptide sequences and chromophores, which can affect their specificity and sensitivity .
Propiedades
Fórmula molecular |
C20H27N7O5 |
|---|---|
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
InChI |
InChI=1S/C20H27N7O5/c1-11-7-18(30)32-15-8-12(4-5-13(11)15)26-19(31)14(3-2-6-24-20(22)23)27-17(29)10-25-16(28)9-21/h4-5,7-8,14H,2-3,6,9-10,21H2,1H3,(H,25,28)(H,26,31)(H,27,29)(H4,22,23,24)/t14-/m0/s1 |
Clave InChI |
DPNSERASODVASG-AWEZNQCLSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


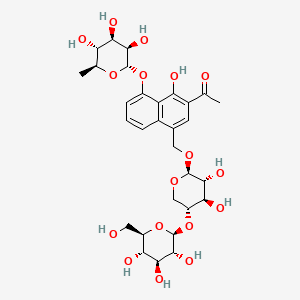
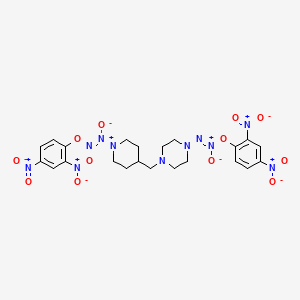
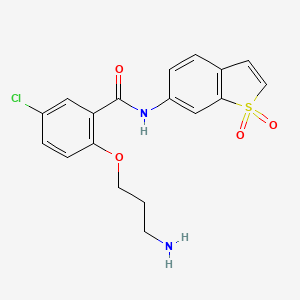
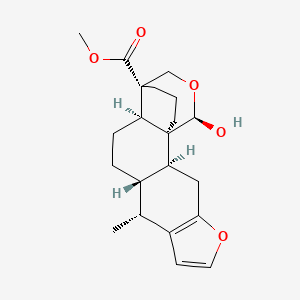
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)

![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
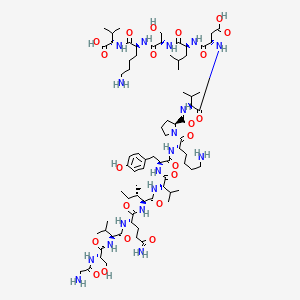
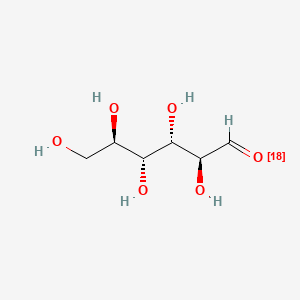
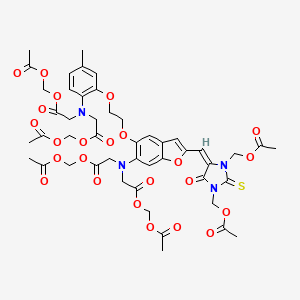
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
